molecular formula C20H18FN3OS B2408266 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide CAS No. 897456-45-0

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide

Cat. No.: B2408266
CAS No.: 897456-45-0
M. Wt: 367.44
InChI Key: BEJURNUAJLDHKU-IZZDOVSWSA-N
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Description

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is a synthetic organic compound that features a unique combination of functional groups, including an imidazole ring, a fluorophenyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

    Cinnamamide Formation: Finally, the thioether intermediate is coupled with cinnamic acid or its derivatives under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the cinnamamide moiety can contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-17-9-7-16(8-10-17)18-14-23-20(24-18)26-13-12-22-19(25)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,22,25)(H,23,24)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJURNUAJLDHKU-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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